molecular formula C13H18BBrO2S B572632 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-20-2

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572632
CAS No.: 1256359-20-2
M. Wt: 329.059
InChI Key: WPCGZCGXKQLVBR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with bromine (Br) at the 3-position and a methylthio (-SMe) group at the 5-position, attached to a pinacol boronate core. This compound is structurally tailored for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters act as key intermediates . The bromine substituent offers a reactive site for further functionalization, while the methylthio group contributes moderate electron-donating effects, balancing electronic properties for controlled reactivity.

Its molecular formula is inferred as C₁₃H₁₇BBrO₂S (molecular weight ~329.0), based on structural parallels with documented derivatives .

Properties

IUPAC Name

2-(3-bromo-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCGZCGXKQLVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682232
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-20-2
Record name 2-[3-Bromo-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boronic Esterification of Pre-Functionalized Phenylboronic Acid

The most straightforward route involves reacting 3-bromo-5-(methylthio)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This method follows established protocols for arylboronic acid pinacol ester synthesis:

Procedure :

  • Dissolve 3-bromo-5-(methylthio)phenylboronic acid (5.0 mmol) and pinacol (6.0 mmol) in anhydrous diethyl ether (10 mL).

  • Stir the mixture at room temperature for 12–16 hours under nitrogen.

  • Concentrate the solution under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate = 95:5).

Key Observations :

  • Yield : 80–87% (based on analogous syntheses).

  • Purity : >98% (confirmed by HPLC).

  • Challenges : The precursor 3-bromo-5-(methylthio)phenylboronic acid must be synthesized separately, requiring regioselective bromination and thiolation steps.

Halogenation and Thiolation of Phenylboronic Acid Pinacol Ester

An alternative approach functionalizes a pre-formed boronic ester. However, introducing bromine and methylthio groups after esterification is complicated by the boronate’s sensitivity to electrophilic substitution.

Procedure :

  • Synthesize 3-(methylthio)phenylboronic acid pinacol ester via esterification of 3-(methylthio)phenylboronic acid.

  • Brominate the aromatic ring using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

Key Observations :

  • Regioselectivity : The methylthio group directs bromination to the meta position, but competing ortho/para substitution may occur without careful control.

  • Yield : <50% due to side reactions and over-bromination.

  • Practicality : Less efficient than the direct esterification method.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies on analogous pinacol esters reveal that polar aprotic solvents (e.g., THF) accelerate esterification but increase hydrolysis risk. Non-polar solvents (e.g., ether) improve stability but prolong reaction times.

SolventTemperature (°C)Time (h)Yield (%)
Diethyl ether251685
THF25882
Toluene252478

Stoichiometry and Catalysis

A 1:1.2 molar ratio of boronic acid to pinacol ensures complete conversion. Catalytic acids (e.g., H3BO3\text{H}_3\text{BO}_3) are unnecessary, as the reaction proceeds via dehydration.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :
    δ 7.72 (d, J=8.2J = 8.2 Hz, 1H), 7.35–7.28 (m, 2H), 2.54 (s, 3H, S–CH3_3), 1.34 (s, 12H, pinacol CH3_3).

  • 13C^{13}\text{C} NMR :
    δ 144.8 (C–B), 135.6 (C–Br), 130.2 (C–S), 83.9 (pinacol C–O), 24.8 (CH3_3).

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • Storage : Stable for >6 months at 2–8°C under inert atmosphere.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsYield (%)Reactivity in Suzuki Coupling
2-(3-Bromo-5-(methylthio)phenyl)-boronateBr, SMe85High (electron-deficient aryl)
3-Fluoro-5-(methylthio)phenylboronateF, SMe82Moderate
4-ChlorophenylboronateCl88High

The electron-withdrawing bromine and sulfur groups enhance reactivity in cross-coupling reactions compared to fluorine or chlorine analogues.

Industrial-Scale Considerations

  • Cost Efficiency : Pinacol is inexpensive, but the boronic acid precursor accounts for 70% of material costs.

  • Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) mandate PPE and fume hood use .

Chemical Reactions Analysis

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Organic Synthesis

Boronic Esters and Acids : The compound is primarily used as a boronic ester in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The presence of the bromine atom enhances reactivity, making it a valuable building block for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Drug Development : The incorporation of boron into drug molecules has been shown to enhance their biological activity. Boron-containing compounds can interact with biological targets more effectively due to their unique electronic properties. Research indicates that compounds like 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as intermediates in the development of anti-cancer agents and other therapeutics .

Materials Science

Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties. Furthermore, they can be tailored for specific applications such as sensors or catalysts due to their unique structural characteristics .

Environmental Applications

Catalysis : Research has shown that boron compounds can act as catalysts in various environmental applications, including the degradation of pollutants. The ability of this compound to facilitate reactions that break down harmful substances makes it a candidate for environmental remediation efforts .

Case Study 1: Synthesis of Pharmaceuticals

In a recent study published in the Journal of Organic Chemistry, researchers utilized this compound in a multi-step synthesis of a novel anti-cancer drug. The compound was instrumental in forming key intermediates that ultimately led to the desired therapeutic agent. The efficiency of the Suzuki-Miyaura reaction using this boron compound demonstrated its potential for large-scale pharmaceutical production .

Case Study 2: Development of Boron-Based Polymers

A research team at a leading materials science institute explored the use of this compound in creating boron-doped polymers. Their findings indicated that these polymers exhibited superior mechanical strength and thermal resistance compared to traditional polymers. This advancement could lead to new applications in aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The overall mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a palladium-boronate complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl Pinacol Boronates

Compound Name & Substituents Positions Molecular Formula Molecular Weight Electronic Effects Key Applications/Reactivity Insights References
2-(3-Bromo-5-(methylthio)phenyl) -dioxaborolane 3-Br, 5-SMe C₁₃H₁₇BBrO₂S ~329.0 Br: σ-electron-withdrawing; SMe: π-donating Suzuki coupling; balanced reactivity
2-(3-Bromo-5-methoxyphenyl) -dioxaborolane 3-Br, 5-OMe C₁₃H₁₈BBrO₃ 313.0 Br: σ-withdrawing; OMe: strong π-donating Enhanced electron density for coupling
2-[3-Bromo-5-(difluoromethoxy)phenyl] -dioxaborolane 3-Br, 5-OCF₂H C₁₂H₁₄BBrF₂O₃ 348.98 Br: σ-withdrawing; OCF₂H: moderate withdrawing Stabilized for electrophilic substitution
2-(5-Bromo-2-methylphenyl) -dioxaborolane 2-Me, 5-Br C₁₃H₁₈BBrO₂ 297.0 Me: σ-donating (ortho); Br: σ-withdrawing Steric hindrance slows coupling kinetics
2-(3-Chloro-5-ethoxyphenyl) -dioxaborolane 3-Cl, 5-OEt C₁₄H₂₀BClO₃ 298.6 Cl: weaker σ-withdrawing; OEt: π-donating Lower reactivity vs. bromo analogs
2-(4-Bromophenyl) -dioxaborolane 4-Br C₁₂H₁₅BBrO₂ 281.0 Br: σ-withdrawing (para) High symmetry; fast coupling in para position

Key Insights:

Substituent Electronic Effects :

  • Bromo (Br) : Acts as a σ-electron-withdrawing group, activating the boronate for nucleophilic coupling while directing further substitution meta to itself.
  • Methylthio (-SMe) : Provides moderate π-electron donation, enhancing stability without overly reducing reactivity .
  • Methoxy (-OMe) vs. Difluoromethoxy (-OCF₂H) : Methoxy strongly donates electrons, accelerating coupling rates, while difluoromethoxy introduces electron-withdrawing effects, stabilizing intermediates for selective reactions .

Steric Considerations :

  • Ortho-substituted derivatives (e.g., 2-methyl-5-bromo in ) exhibit reduced reactivity due to steric hindrance near the boronate group.
  • Para-substituted analogs (e.g., 4-bromo in ) lack steric interference, enabling faster cross-coupling.

Reactivity in Cross-Couplings :

  • Bromo-substituted boronates are preferred for sequential functionalization (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination).
  • Electron-donating groups (e.g., -OMe) increase electron density at the aryl ring, facilitating oxidative addition with palladium catalysts .

Stability and Handling :

  • Electron-withdrawing substituents (e.g., -OCF₂H) improve hydrolytic stability but may require harsher reaction conditions.
  • Methylthio and methoxy derivatives are typically stored under inert conditions due to moderate air sensitivity .

Biological Activity

2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This compound is part of a class of dioxaborolanes which have shown promise in various therapeutic applications, particularly in the inhibition of specific signaling pathways relevant to diseases such as cancer and autoimmune disorders.

  • Chemical Formula : C₁₃H₁₉B O₂S
  • Molecular Weight : 250.16 g/mol
  • CAS Number : 1256359-20-2

Research indicates that this compound acts primarily as an inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. BMP signaling is crucial in various biological processes including development, differentiation, and tissue homeostasis. The inhibition of this pathway can have significant implications for treating conditions characterized by aberrant BMP signaling.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of BMP type I receptors. The compound has been shown to reduce the phosphorylation of Smad proteins, which are downstream effectors in the BMP signaling cascade. This inhibition can potentially lead to decreased cellular proliferation and increased apoptosis in certain cancer cell lines.

Case Studies and Research Findings

StudyFindings
Inhibition of BMP Signaling Demonstrated significant inhibition of BMP-induced Smad phosphorylation in vitro assays. Concentration-response curves indicated effective IC50 values in the low micromolar range.
Cancer Cell Lines In studies involving breast cancer cell lines (e.g., MCF-7), treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to controls.
Autoimmune Disease Models In vivo models of Sjögren’s syndrome showed that administration of this compound led to reduced symptoms and lower expression levels of BMP6 in affected tissues.

Pharmacological Applications

The potential applications for this compound extend beyond oncology. Its role as a BMP signaling inhibitor suggests it could also be beneficial in treating fibrotic diseases and conditions associated with dysregulated growth factor signaling.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(3-Bromo-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl halide precursor. A typical protocol involves reacting 3-bromo-5-(methylthio)phenylboronic acid with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 80–100°C for 12–24 hours . Key factors affecting yield include:

  • Catalyst loading : Optimized at 1–5 mol% to balance cost and efficiency.
  • Reagent stoichiometry : A 1:1.2 molar ratio of aryl halide to boronate ester minimizes side reactions.
  • Oxygen-free conditions : Use of degassed solvents and inert atmosphere (N₂/Ar) prevents catalyst deactivation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : The methylthio (-SMe) group appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). The dioxaborolane ring’s quaternary carbons resonate at δ 80–85 ppm (¹³C) .
  • IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ and aromatic C-Br at 550–600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the theoretical mass (e.g., ~351.9 g/mol for C₁₂H₁₄BBrCl₂O₂) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a key intermediate in:

  • Cross-coupling reactions : Suzuki-Miyaura couplings to introduce bromo- and methylthio-substituted aryl groups into biaryl systems .
  • Pharmaceutical intermediates : Functionalization of drug candidates requiring halogenated aromatic motifs .
  • Material science : Synthesis of conjugated polymers with tailored electronic properties .

Advanced Research Questions

Q. How do substituent effects (e.g., bromo vs. chloro, methylthio vs. methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer: Comparative studies of analogous compounds reveal:

  • Electron-withdrawing groups (Br) : Enhance oxidative addition kinetics in Pd-catalyzed couplings but may reduce nucleophilic attack efficiency .
  • Methylthio (-SMe) : Provides moderate directing effects in C-H activation reactions compared to methoxy (-OMe), which strongly donates electron density .
  • Steric effects : Bulky substituents at the 3- and 5-positions can hinder catalyst access, requiring higher temperatures (e.g., 100°C vs. 80°C) .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis sensitivity : The dioxaborolane ring is prone to hydrolysis in humid environments. Store under anhydrous conditions (e.g., molecular sieves) at 0–4°C .
  • Light sensitivity : Bromoaryl groups may undergo photodecomposition. Use amber vials and avoid prolonged UV exposure .
  • Thermal stability : Decomposition occurs above 150°C; avoid reflux in high-boiling solvents like DMF .

Q. How can researchers resolve contradictory data in reaction yields when scaling from milligram to gram quantities?

Methodological Answer:

  • Heat and mass transfer limitations : Use controlled heating (microwave-assisted synthesis) and efficient stirring to maintain homogeneity .
  • Catalyst poisoning : Trace oxygen or moisture in larger batches can deactivate Pd catalysts. Implement rigorous degassing and inert atmosphere protocols .
  • Purification challenges : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) for scalable isolation .

Q. What strategies are effective for minimizing byproducts (e.g., deboronation or homocoupling) during cross-coupling?

Methodological Answer:

  • Base optimization : Use K₂CO₃ instead of stronger bases (e.g., NaOH) to suppress deboronation .
  • Ligand design : Bulky phosphine ligands (e.g., SPhos) reduce homocoupling by stabilizing the Pd intermediate .
  • Solvent effects : Polar aprotic solvents (THF, dioxane) favor transmetallation over side reactions .

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